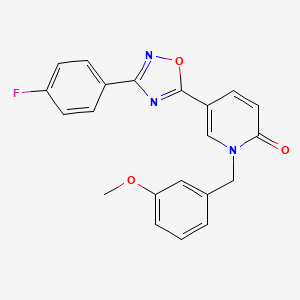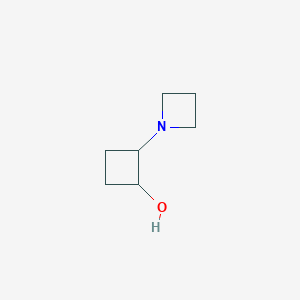
2-(Azetidin-1-yl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(Azetidin-1-yl)cyclobutan-1-ol, often involves cycloaddition reactions. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.
Industrial Production Methods
Industrial production methods for azetidines typically involve the use of organometallic reagents and catalysts. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) can rapidly produce bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-1-yl)cyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, triethylamine, and phosphorous oxychloride for nucleophilic substitutions . Reaction conditions often involve refluxing in solvents like toluene or using microwave irradiation to accelerate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can yield ketones, while nucleophilic substitution can introduce various functional groups into the azetidine ring .
Aplicaciones Científicas De Investigación
2-(Azetidin-1-yl)cyclobutan-1-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-1-yl)cyclobutan-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s reactivity is driven by the considerable ring strain in the azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to interact with various enzymes and receptors, potentially leading to biological effects such as antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring structure.
β-Lactams: A class of compounds that includes penicillins and cephalosporins.
Uniqueness
2-(Azetidin-1-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and an azetidine ring, which imparts distinct chemical and physical properties. This unique structure makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex molecules and materials .
Propiedades
IUPAC Name |
2-(azetidin-1-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-2-6(7)8-4-1-5-8/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDLVZERKSWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
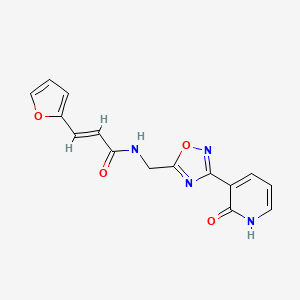
![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)
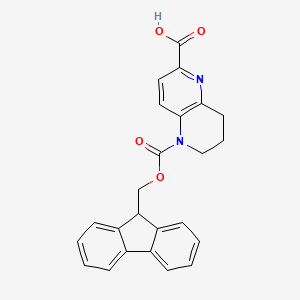
![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/new.no-structure.jpg)
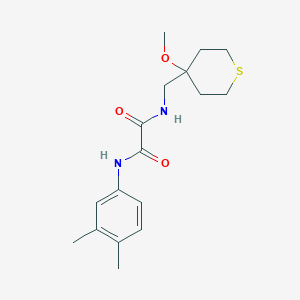
![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)
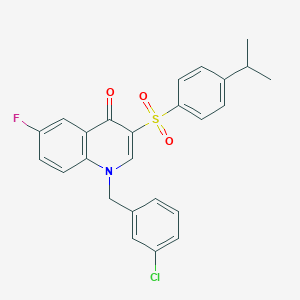
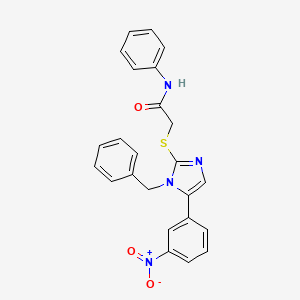
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)
